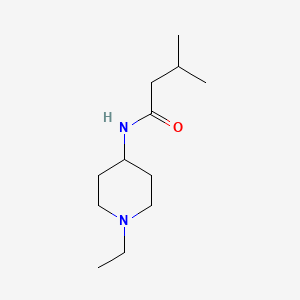
4-(2-fluorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
4-(2-fluorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide, also known as FMe-CPT, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a piperazine derivative that has shown promise as a tool for studying various biological processes, including neurotransmission, inflammation, and cancer cell growth. In
Applications De Recherche Scientifique
4-(2-fluorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been used in a variety of scientific research applications, including studies of neurotransmission, inflammation, and cancer cell growth. In studies of neurotransmission, 4-(2-fluorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, making it a potentially useful tool for studying the role of these neurotransmitters in various physiological and pathological processes. In studies of inflammation, 4-(2-fluorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential as a treatment for inflammatory diseases. Finally, 4-(2-fluorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anticancer drugs.
Mécanisme D'action
The mechanism of action of 4-(2-fluorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors involved in neurotransmission, inflammation, and cancer cell growth. For example, 4-(2-fluorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of monoamine oxidase A and B, enzymes that are involved in the breakdown of neurotransmitters such as dopamine and serotonin. 4-(2-fluorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-fluorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide are complex and varied, depending on the specific biological system being studied. In studies of neurotransmission, 4-(2-fluorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, suggesting that it may have potential as a treatment for depression and other mood disorders. In studies of inflammation, 4-(2-fluorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been shown to reduce the production of pro-inflammatory cytokines, suggesting that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Finally, in studies of cancer cell growth, 4-(2-fluorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2-fluorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide for lab experiments is its ability to selectively inhibit specific enzymes and receptors involved in various biological processes. This makes it a potentially useful tool for studying the role of these enzymes and receptors in various physiological and pathological processes. However, one of the limitations of 4-(2-fluorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments using this compound.
Orientations Futures
There are many potential future directions for research on 4-(2-fluorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide. One area of research could focus on further elucidating the mechanism of action of this compound, in order to better understand its effects on various biological processes. Another area of research could focus on developing new derivatives of 4-(2-fluorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide with improved selectivity and potency for specific enzymes and receptors. Finally, research could focus on exploring the potential therapeutic applications of 4-(2-fluorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide, particularly in the areas of depression, inflammation, and cancer.
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-N-(2-methoxyethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3OS/c1-19-11-6-16-14(20)18-9-7-17(8-10-18)13-5-3-2-4-12(13)15/h2-5H,6-11H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOMAGOAJVNALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)N1CCN(CC1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide](/img/structure/B4838005.png)
![1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4838022.png)
![4-oxo-4-[(3-phenylpropyl)amino]-2-butenoic acid](/img/structure/B4838034.png)
![N-(4-chlorophenyl)-N'-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4838041.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea](/img/structure/B4838042.png)

![N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4838051.png)
![2-[({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]ethanol](/img/structure/B4838066.png)

![methyl 4-ethyl-5-methyl-2-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4838083.png)
![N-(4-acetylphenyl)-2-{[4-oxo-3-(3-pyridinylmethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4838088.png)
![3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4838096.png)
![2-{1-isopropyl-4-[3-(5-methyl-2-furyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4838099.png)
![2-(2,4-dichlorophenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4838115.png)